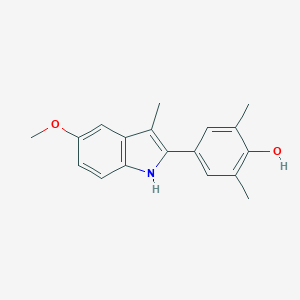

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole

説明

特性

CAS番号 |

104007-80-9 |

|---|---|

分子式 |

C18H19NO2 |

分子量 |

281.3 g/mol |

IUPAC名 |

4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |

InChI |

InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |

InChIキー |

OZFHUMGEWVYBRM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |

正規SMILES |

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |

他のCAS番号 |

104007-80-9 |

同義語 |

2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

TZI-41127は、その構造中の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます.

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。 この反応は通常、極性溶媒中で中程度の温度で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が使用されます。 これらの反応は通常、酸性または塩基性媒体で行われます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用され、多くの場合、無水条件で行われます.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、TZI-41127のハロゲン化は、ハロゲン化誘導体を生成する可能性があり、酸化は対応するキノンを生成する可能性があります.

科学研究への応用

TZI-41127は、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions

TZI-41127 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually performed in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of TZI-41127 can yield halogenated derivatives, while oxidation can produce corresponding quinones .

科学的研究の応用

Structure and Composition

- Molecular Formula : C18H19NO2

- Molecular Weight : 281.3 g/mol

- CAS Number : 104007-80-9

- Density : 1.18 g/cm³

- Boiling Point : 449.8 °C

- Flash Point : 225.8 °C

The compound features a hydroxyl group, methoxy group, and multiple methyl groups attached to a phenyl ring, which contribute to its unique chemical properties and potential biological activities .

Functional Groups

The presence of electron-donating groups such as methoxy and hydroxyl allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives that may exhibit altered biological properties or enhanced activity.

Pharmacological Potential

Research indicates that Tzi-41127 exhibits significant biological activity, particularly as a 5-lipoxygenase inhibitor. This property suggests its potential role in therapeutic applications related to inflammatory diseases and myocardial injury.

Case Study: Myocardial Injury

A study investigated the effects of Tzi-41127 on occlusion-reperfusion-induced myocardial injury in Beagle dogs. The compound was administered orally at a dose of 30 mg/kg before and after occlusion of the left anterior descending coronary artery. Results showed that the infarct area was significantly reduced in the drug-treated group compared to controls, indicating its protective effects against myocardial injury .

Gene Interactions

Tzi-41127 has been associated with interactions involving specific genes and proteins. These interactions suggest that the compound may influence various signaling pathways relevant to pharmacology. Further research is necessary to elucidate these interactions fully .

作用機序

TZI-41127は、酵素5-リポキシゲナーゼを選択的に阻害することで効果を発揮します。 この阻害は、アラキドン酸からロイコトリエンへの変換を防ぎ、炎症を軽減します。 分子標的は、5-リポキシゲナーゼの活性部位を含み、関連する経路はロイコトリエン生合成に関連する経路です .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Hydroxy and Methyl Groups : The 4-hydroxy-3,5-dimethylphenyl group in TZI-41127 and the CYP2C19 inhibitor from suggests this moiety enhances binding to enzymatic pockets. However, TZI-41127’s indole core likely directs specificity toward 5-LO, whereas the benzofuran analogue targets cytochrome P450 enzymes .

- Fluorine Substitution : The 5-fluoroindole derivatives in exhibit higher melting points (233–250°C) compared to TZI-41127, indicating increased crystallinity due to fluorine’s electronegativity. However, their biological roles remain uncharacterized in the provided evidence.

- Methoxy Groups: TZI-41127’s 5-methoxy group may enhance metabolic stability compared to non-methoxylated indoles, similar to the role of methoxy groups in zileuton .

Functional Comparisons in Inflammation Models

Table 2: Efficacy in Modulating Inflammatory Pathways

- Mechanistic Insights : TZI-41127’s selectivity for 5-LO avoids the compensatory increase in leukotriene production observed with COX inhibitors, making it superior in models where LTB4 is the primary driver of inflammation .

- Synergy with Other Inhibitors : Combined use of TZI-41127 and LTB4 receptor antagonists (e.g., SC-41930) shows additive effects in reducing neutrophil influx, suggesting complementary mechanisms .

Notes and Limitations

Structural vs. Functional Similarities : While TZI-41127 and the CYP2C19 inhibitor from share the 4-hydroxy-3,5-dimethylphenyl group, their divergent cores (indole vs. benzofuran) dictate target specificity.

Data Gaps : Specific IC₅₀ values or pharmacokinetic data for TZI-41127 are absent in the provided evidence, limiting quantitative comparisons with zileuton or clinical candidates.

Therapeutic Potential: TZI-41127’s efficacy in vivo positions it as a candidate for inflammatory diseases, but further studies on toxicity and bioavailability are needed.

生物活性

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as Tzi-41127, is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Tzi-41127 is with a molecular weight of approximately 281.3 g/mol. The compound features a complex indole structure characterized by the presence of hydroxyl, methoxy, and multiple methyl groups. These functional groups contribute to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.3 g/mol |

| CAS Number | 104007-80-9 |

| XLogP3 | 4.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Tzi-41127 primarily functions as a selective inhibitor of the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid, which are mediators of inflammation. By inhibiting 5-LO, Tzi-41127 reduces the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects.

Key Mechanistic Insights

- Inhibition of Eicosanoid Biosynthesis : Studies have shown that Tzi-41127 selectively modulates eicosanoid biosynthesis in models of inflammation, such as zymosan-induced peritonitis in mice. It was observed that Tzi-41127 significantly reduced the influx of neutrophils and the levels of leukotrienes during inflammatory responses .

- Gene Interaction : Research indicates that Tzi-41127 interacts with specific genes involved in inflammatory pathways, suggesting its potential role in therapeutic applications for conditions like asthma and arthritis .

Biological Activities and Therapeutic Applications

Tzi-41127 has been investigated for various biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties through its action on leukotriene biosynthesis.

- Potential in Treating Inflammatory Diseases : Tzi-41127 is being explored for its therapeutic potential in treating conditions such as asthma and arthritis due to its ability to inhibit inflammatory mediators .

- Research Applications : Beyond therapeutic uses, Tzi-41127 serves as a valuable tool in scientific research for studying leukotriene pathways and their impact on cellular functions .

Study 1: In Vivo Characterization

In an experimental study involving zymosan-induced inflammation in mice, Tzi-41127 was administered intraperitoneally. The results showed a marked reduction in leukotriene levels and neutrophil influx compared to control groups. This suggests that the compound effectively modulates inflammatory responses through its inhibitory action on 5-lipoxygenase .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives related to Tzi-41127 were synthesized to explore their biological activity further. These studies highlighted how modifications to the compound's structure could enhance or alter its anti-inflammatory properties, providing insights into optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole?

- Methodological Answer : A common approach involves coupling pre-synthesized indole intermediates with phenolic components. For example, methyl 5-methoxyindole-2-carboxylate derivatives (CAS RN: [128717-77-1]) can serve as precursors for functionalization at the indole ring. Reaction conditions may include acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in dichloromethane) and subsequent purification via solvent extraction and recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and hydroxy protons (broad signal at δ ~5.0 ppm). Aromatic protons in the indole and phenolic rings appear in δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) confirms molecular ion peaks (e.g., m/z 295 for C₁₉H₂₁NO₂) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, and N percentages .

Q. How can researchers source high-purity precursors for synthesis?

- Methodological Answer : Commercially available reagents like 7-methoxyindole-3-carboxylic acid (CAS RN: [128717-77-1], >97% purity) and 3-formylindole derivatives are viable starting materials. Reputable suppliers (e.g., Kanto Reagents) provide batch-specific purity data and CAS RN verification .

Q. What solvents and reaction conditions are optimal for solubility and stability?

- Methodological Answer : The compound’s methoxy and hydroxy groups enhance solubility in polar aprotic solvents (e.g., DCM, DMF). Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent oxidation of phenolic groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (as in ethyl indole carboxylate derivatives) provides definitive structural confirmation .

Q. What strategies improve reaction yields in large-scale synthesis?

- Methodological Answer : Optimize catalyst loading (e.g., 0.1–0.3 eq p-toluenesulfonic acid) and reaction time (3–5 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield reproducibility .

Q. How to evaluate the compound’s potential bioactivity in vitro?

- Methodological Answer : While direct data is limited, analogous indole derivatives show pharmacological activity. Design assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. Validate results with triplicate experiments and dose-response curves .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。